molecular formula C13H14N4O4S B2396215 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034453-97-7

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2396215
CAS No.: 2034453-97-7
M. Wt: 322.34
InChI Key: OHIKUJILLUPDFV-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole dioxide core fused with an isoxazole-5-carboxamide moiety. The ethyl linker between the thiadiazole and isoxazole groups likely enhances conformational flexibility, while the isoxazole-5-carboxamide substituent may influence target binding affinity and solubility.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-16-10-4-2-3-5-11(10)17(22(16,19)20)9-8-14-13(18)12-6-7-15-21-12/h2-7H,8-9H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIKUJILLUPDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections

The most straightforward disconnection is at the amide bond, which leads to two key fragments:

  • 2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethylamine (Fragment A)
  • Isoxazole-5-carboxylic acid (Fragment B)

Preparation of the Benzo[c]thiadiazole Core

Traditional Methods for Benzo[c]thiadiazole Synthesis

The benzo[c]thiadiazole heterocyclic system serves as the foundational scaffold of our target molecule. Classically, benzo[c]thiadiazoles are prepared from ortho-phenylenediamine derivatives through reaction with thionyl chloride (SOCl₂). This transformation proceeds via a bis-sulfinylation of the diamine followed by intramolecular condensation to form the heterocyclic ring. The reaction is typically conducted in an inert solvent such as toluene or dichloromethane, often in the presence of a base like triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction.

An alternative approach involves the reaction of ortho-phenylenediamine with sulfur monochloride (S₂Cl₂) in the presence of a base. This method directly introduces the thiadiazole sulfur atom and can be advantageous in certain contexts, though it requires careful handling due to the reactive nature of sulfur monochloride.

Table 2: Traditional Methods for Benzo[c]thiadiazole Synthesis

Method Reagents Conditions Yield Range Advantages Limitations
Thionyl chloride method ortho-Phenylenediamine, SOCl₂, Base (Et₃N or pyridine) Toluene or DCM, 0°C to reflux, 3-6 h 70-85% Widely used, reliable, scalable Generates HCl, requires anhydrous conditions
Sulfur monochloride method ortho-Phenylenediamine, S₂Cl₂, Base DCM or THF, -10°C to rt, 2-4 h 65-80% Direct introduction of sulfur Handling hazards with S₂Cl₂
N-Sulfinylaniline method ortho-Phenylenediamine, PhNSO, Lewis acid Toluene, reflux, 4-8 h 60-75% Milder conditions Lower yields, requires preparation of PhNSO

Modern Approaches and Catalytic Methods

Recent advances in heterocyclic chemistry have led to improved methods for benzo[c]thiadiazole synthesis. Transition metal-catalyzed approaches have emerged as powerful tools for constructing these heterocyclic systems under milder conditions and with enhanced selectivity.

One notable approach involves the copper-catalyzed cyclization of N,N'-diarylureas with elemental sulfur. This method offers the advantage of using readily available starting materials and avoiding highly reactive and corrosive reagents like thionyl chloride.

Another modern approach utilizes microwave-assisted synthesis, which significantly reduces reaction times and often leads to improved yields. The microwave-enhanced reaction of ortho-phenylenediamine with thionyl chloride can be completed in minutes rather than hours, with comparable or superior yields to conventional heating methods.

Table 3: Modern and Catalytic Methods for Benzo[c]thiadiazole Synthesis

Method Reagents Conditions Yield Range Advantages Limitations
Cu-catalyzed cyclization N,N'-diarylurea, S₈, Cu catalyst DMF, 120°C, 12 h 70-88% Mild conditions, available starting materials High temperature, longer reaction time
Microwave-assisted synthesis ortho-Phenylenediamine, SOCl₂, Base MW, 120°C, 10-15 min 75-90% Rapid reaction, high yields Requires specialized equipment
One-pot from nitro compounds ortho-Nitroaniline, Reducing agent, SOCl₂ One-pot, various conditions 60-75% Fewer isolation steps Variable yields depending on substrate

N-functionalization to Introduce the Methyl Group

The target compound contains a 3-methyl-substituted benzo[c]thiadiazole, requiring N-methylation of the thiadiazole ring. This transformation can be achieved through several methods, with direct N-alkylation being the most straightforward approach.

N-alkylation of benzo[c]thiadiazoles typically employs a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent such as methyl iodide or dimethyl sulfate. Common bases include sodium hydride, potassium tert-butoxide, or lithium hexamethyldisilazide (LiHMDS). The reaction is usually conducted in aprotic solvents like THF, DMF, or DMSO.

An alternative approach involves reductive alkylation using formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method can offer milder conditions and potentially higher selectivity.

Table 4: Methods for N-Methylation of Benzo[c]thiadiazoles

Method Reagents Conditions Yield Range Advantages Limitations
Direct N-alkylation CH₃I or (CH₃)₂SO₄, Strong base (NaH, t-BuOK) DMF or DMSO, 0°C to rt, 2-4 h 75-90% High yields, direct method Requires strong base, potential for over-alkylation
Reductive alkylation HCHO, NaBH₃CN or NaBH(OAc)₃ MeOH or DCE, rt, 3-6 h 70-85% Milder conditions, selective May require optimization for specific substrates
Phase-transfer catalysis CH₃I, Solid base (K₂CO₃), PTC CH₂Cl₂/H₂O, rt, 6-12 h 65-80% Mild conditions, easily scalable Lower yields, longer reaction times

Oxidation to the Dioxide Derivative

The final key transformation in preparing the thiadiazole core of our target compound is the oxidation of the thiadiazole sulfur to the corresponding dioxide. This oxidation can be accomplished using various oxidizing agents, with meta-chloroperbenzoic acid (m-CPBA) being one of the most commonly employed reagents for this purpose.

The oxidation of benzo[c]thiadiazoles to their dioxide derivatives typically proceeds through a sequential oxidation, potentially allowing for isolation of the monoxide intermediate if desired. Careful control of reaction conditions, particularly temperature and the number of equivalents of oxidizing agent, is crucial for achieving selective oxidation.

Other oxidizing systems that can be employed include hydrogen peroxide in combination with various catalysts, oxone (potassium peroxymonosulfate), or sodium periodate.

Table 5: Methods for Oxidation of Benzo[c]thiadiazoles to Dioxides

Method Reagents Conditions Yield Range Advantages Limitations
m-CPBA oxidation m-CPBA (2-3 equiv.) CH₂Cl₂, 0°C to rt, 4-8 h 80-95% High yields, reliable Requires careful handling of peroxy acid
H₂O₂/catalyst system H₂O₂, Catalyst (e.g., Na₂WO₄) MeOH or AcOH, 0°C to rt, 2-4 h 75-90% Environmentally friendly, green oxidant May require optimization of catalyst
Oxone oxidation Oxone (KHSO₅) Acetone/H₂O, rt, 1-3 h 70-85% Stable solid oxidant, convenient handling Less effective for sterically hindered substrates
Sodium periodate NaIO₄ MeOH/H₂O, rt, 6-12 h 65-80% Mild conditions, selective Slower reaction, may require longer times

Preparation of Isoxazole-5-carboxylic Acid

Classical Methods for Isoxazole Synthesis

The isoxazole ring, a key structural component of our target molecule, can be synthesized through several well-established methods. According to literature, the first contribution to isoxazole chemistry was made by Claisen in 1903, who synthesized isoxazole by oximation of propargylaldehyde acetal.

One of the most common approaches for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Nitrile oxides can be generated in situ from aldoximes or primary nitro compounds, and their reaction with alkynes proceeds with regioselectivity influenced by both steric and electronic factors.

Another classical approach involves the condensation of β-diketones or β-ketoesters with hydroxylamine, which proceeds through initial oximation followed by cyclization.

Table 8: Classical Methods for Isoxazole Synthesis

Method Reagents Conditions Yield Range Advantages Limitations
1,3-Dipolar cycloaddition Aldoxime or nitro compound, alkyne, chlorinating agent Various conditions 70-90% Regioselective, versatile Requires preparation of nitrile oxide
Condensation of β-diketones β-Diketone, NH₂OH·HCl, Base EtOH or MeOH, reflux, 2-4 h 65-85% Simple procedure, available starting materials Limited substitution patterns
Claisen approach Propargylaldehyde derivative, NH₂OH·HCl Various conditions 60-80% Historical significance Limited applicability, specialized precursors

Regioselective Approaches

In the synthesis of isoxazole-5-carboxylic acid, regioselectivity is a critical consideration to ensure the correct position of the carboxylic acid group. Several regioselective methods have been developed for the synthesis of specifically substituted isoxazoles.

Amide Bond Formation Strategies

Direct Coupling Methods

The formation of the amide bond between the aminoethyl-functionalized thiadiazole and isoxazole-5-carboxylic acid represents a critical step in the synthesis of our target compound. Direct coupling methods typically involve the activation of the carboxylic acid followed by reaction with the amine component.

One of the most common approaches for amide formation employs coupling reagents such as carbodiimides (e.g., DCC, EDC), which activate the carboxylic acid to form an O-acylisourea intermediate that can react with the amine. These reactions are often conducted in the presence of additives like HOBt or HOAt, which suppress racemization and enhance the reactivity of the activated species.

According to literature, a general procedure for the synthesis of N-(arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates with arylalkylamines in boiling xylene. While this specific example involves a different heterocyclic system, the general principles of amide formation are applicable to our target compound.

Table 11: Direct Coupling Methods for Amide Bond Formation

Method Reagents Conditions Yield Range Advantages Limitations
Carbodiimide coupling Isoxazole-5-COOH, Amine, EDC or DCC, HOBt DMF or CH₂Cl₂, 0°C to rt, 4-12 h 75-90% Mild conditions, widely used Side reactions, difficult purification from urea byproduct
HATU/HBTU coupling Isoxazole-5-COOH, Amine, HATU or HBTU, DIPEA DMF, 0°C to rt, 2-6 h 80-95% Fast reaction, high yields Expensive reagents, potential guanidinium byproducts
PyBOP coupling Isoxazole-5-COOH, Amine, PyBOP, Base DMF, rt, 2-4 h 75-90% Efficient, minimal racemization Relatively expensive reagent
T3P coupling Isoxazole-5-COOH, Amine, T3P, DIPEA EtOAc or CH₂Cl₂, 0°C to rt, 1-3 h 80-95% Clean reaction, water-soluble byproducts Limited solvent compatibility

Activated Ester Approaches

Activated ester methods represent another important category of amide formation strategies. These approaches involve converting the carboxylic acid to a more reactive ester derivative, which can then undergo aminolysis with the amine component under mild conditions.

Common activated esters include NHS (N-hydroxysuccinimide) esters, pentafluorophenyl esters, and HOBt esters. These activated species can be isolated or generated in situ, depending on the specific requirements of the synthesis.

Table 12: Activated Ester Methods for Amide Bond Formation

Method Reagents Conditions Yield Range Advantages Limitations
NHS ester method Isoxazole-5-COOH, NHS, DCC, then amine DMF or CH₂Cl₂, various conditions 75-90% Stable activated intermediate, can be isolated Multiple steps if intermediate is isolated
Pentafluorophenyl ester method Isoxazole-5-COOH, PfpOH, DCC, then amine Various conditions 80-90% Highly reactive, good for hindered amines Expensive activating agent
Mixed anhydride method Isoxazole-5-COOH, ClCO₂iBu, Base, then amine THF, -10°C to rt, 1-3 h 70-85% Economical, rapid reaction Potential for side reactions (amine attack at wrong carbonyl)
Acid chloride method Isoxazole-5-COOH, SOCl₂ or (COCl)₂, then amine, base Various conditions 75-90% Highly reactive, rapid reaction Harsh conditions for acid chloride formation

Complete Synthetic Routes to the Target Compound

Linear Synthetic Approach

A linear synthetic approach to N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide involves a sequential buildup of the molecule, starting from a single precursor and proceeding through a series of transformations to construct each structural element.

One possible linear route begins with ortho-phenylenediamine, which is converted to benzo[c]thiadiazole, followed by N-methylation, S-oxidation, N-alkylation with a protected aminoethyl unit, deprotection of the amine, and finally amide coupling with isoxazole-5-carboxylic acid.

Table 13: Linear Synthetic Route to the Target Compound

Step Transformation Reagents Conditions Expected Yield Cumulative Yield
1 Benzo[c]thiadiazole formation ortho-Phenylenediamine, SOCl₂, Et₃N CH₂Cl₂, 0°C to reflux, 4 h 80% 80%
2 N-Methylation CH₃I, NaH DMF, 0°C to rt, 3 h 85% 68%
3 S-Oxidation to dioxide m-CPBA (2.5 equiv.) CH₂Cl₂, 0°C to rt, 6 h 90% 61%
4 N-Alkylation with N-Boc-bromoethylamine N-Boc-bromoethylamine, Cs₂CO₃ DMF, 60°C, 8 h 75% 46%
5 Boc deprotection TFA/CH₂Cl₂ (1:1) rt, 2 h 95% 44%
6 Amide coupling Isoxazole-5-COOH, HATU, DIPEA DMF, 0°C to rt, 4 h 85% 37%

Convergent Synthetic Approach

A convergent synthetic approach involves the separate preparation of key fragments, which are then combined in a late-stage coupling reaction. This strategy can be more efficient than a linear approach, particularly for complex targets, as it minimizes the number of transformations performed on advanced intermediates.

For our target compound, a convergent route would involve the parallel synthesis of the 2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethylamine fragment and the isoxazole-5-carboxylic acid fragment, followed by their coupling to form the final amide bond.

Table 14: Convergent Synthetic Route to the Target Compound

Fragment Step Transformation Reagents Conditions Expected Yield
Fragment A 1 Benzo[c]thiadiazole formation ortho-Phenylenediamine, SOCl₂, Et₃N CH₂Cl₂, 0°C to reflux, 4 h 80%
Fragment A 2 N-Methylation CH₃I, NaH DMF, 0°C to rt, 3 h 85%
Fragment A 3 S-Oxidation to dioxide m-CPBA (2.5 equiv.) CH₂Cl₂, 0°C to rt, 6 h 90%
Fragment A 4 N-Alkylation with N-Boc-bromoethylamine N-Boc-bromoethylamine, Cs₂CO₃ DMF, 60°C, 8 h 75%
Fragment A 5 Boc deprotection TFA/CH₂Cl₂ (1:1) rt, 2 h 95%
Fragment B 1 Isoxazole formation Hydroxylamine, propiolaldehyde derivative Various conditions 75%
Fragment B 2 Introduction of carboxylic acid Various methods Various conditions 80%
Coupling 1 Amide formation Fragment A, Fragment B, HATU, DIPEA DMF, 0°C to rt, 4 h 85%

One-Pot Procedures

One-pot procedures, in which multiple transformations are performed sequentially without isolation of intermediates, can offer significant advantages in terms of efficiency, yield, and environmental impact. While the complete synthesis of our target compound may be too complex for a single one-pot procedure, certain segments of the synthesis might be amenable to this approach.

For example, the formation of the benzo[c]thiadiazole and its subsequent N-methylation might be performed in a one-pot sequence. Similarly, the deprotection of the Boc-protected aminoethyl group and the subsequent amide coupling could potentially be combined into a one-pot procedure.

Table 15: Potential One-Pot Procedures in the Synthesis of the Target Compound

Sequence Transformations Reagents Conditions Expected Yield Advantages
One-pot thiadiazole formation and N-methylation 1. Thiadiazole ring formation
2. N-Methylation
1. SOCl₂, Et₃N
2. CH₃I, NaH
Various conditions 65-75% Avoids isolation of potentially sensitive intermediate
One-pot deprotection and coupling 1. Boc deprotection
2. Amide coupling
1. TFA
2. Isoxazole-5-COOH, HATU, DIPEA
Various conditions 75-85% Streamlined process, reduced solvent usage
One-pot isoxazole synthesis 1. Nitrile oxide formation
2. Cycloaddition
Various reagents Various conditions 70-80% Direct formation of isoxazole from simple precursors

Optimized Synthesis Process

Based on the methods discussed in previous sections, we propose an optimized synthetic process for N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide that balances efficiency, yield, and practical considerations.

Process Flow and Critical Parameters

The optimized process follows a convergent approach, with parallel synthesis of the key fragments followed by a final coupling step. This approach minimizes the number of transformations on complex intermediates and allows for independent optimization of each fragment synthesis.

Table 16: Optimized Process for the Synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide

Stage Step Transformation Critical Parameters Control Methods
Fragment A Synthesis 1 Benzo[c]thiadiazole formation Temperature control during SOCl₂ addition, reaction time TLC monitoring, temperature probe
Fragment A Synthesis 2 N-Methylation Base equivalents, alkylating agent purity TLC monitoring, temperature control
Fragment A Synthesis 3 S-Oxidation m-CPBA equivalents, reaction temperature HPLC monitoring, controlled addition
Fragment A Synthesis 4 N-Alkylation Base selection, reaction temperature HPLC monitoring, inert atmosphere
Fragment A Synthesis 5 Boc deprotection TFA quality, reaction time HPLC monitoring, temperature control
Fragment B Synthesis 1 Isoxazole-5-carboxylic acid preparation Regioselectivity, catalyst loading HPLC monitoring, inert atmosphere
Final Coupling 1 Amide formation Coupling reagent quality, concentration HPLC monitoring, dry conditions
Purification 1 Final product isolation Crystallization conditions, solvent selection HPLC purity testing, recrystallization

Yield Optimization and Troubleshooting

For each step in the synthesis, specific measures can be implemented to optimize yields and address potential issues:

Table 17: Yield Optimization and Troubleshooting Strategies

Synthetic Step Common Issues Optimization Strategies Troubleshooting Measures
Thiadiazole formation Incomplete reaction, side products Slow addition of SOCl₂, temperature control Extend reaction time, adjust base equivalents
N-Methylation Over-alkylation, incomplete reaction Precise control of alkylating agent equivalents Careful temperature control, monitor by HPLC
S-Oxidation Incomplete oxidation, over-oxidation Controlled m-CPBA addition, temperature monitoring Adjust oxidant equivalents, optimize reaction time
N-Alkylation Elimination side reactions, poor conversion Selection of appropriate base, inert atmosphere Use of phase transfer catalysts, optimization of temperature
Boc deprotection Incomplete deprotection Quality of TFA, reaction time Monitor by HPLC, adjust acid concentration
Isoxazole synthesis Poor regioselectivity, side reactions Catalyst optimization, temperature control Adjust reagent ratios, optimize reaction conditions
Amide coupling Hydrolysis, incomplete coupling Dry conditions, reagent quality Use of molecular sieves, optimization of coupling agent

Analytical Methods for Structure Confirmation

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure of N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide. The following spectroscopic methods provide complementary information about different aspects of the molecular structure.

Table 18: Expected Spectroscopic Data for N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide

Technique Key Diagnostic Features Expected Values Interpretation
¹H NMR N-CH₃ δ 3.2-3.4 ppm (s, 3H) N-methyl group of thiadiazole
¹H NMR N-CH₂-CH₂-NH δ 3.6-3.8 ppm (t, 2H) and δ 3.4-3.6 ppm (t, 2H) Ethylene bridge protons
¹H NMR NH-CO δ 8.0-8.5 ppm (br t, 1H) Amide NH proton
¹H NMR Isoxazole CH δ 6.5-7.0 ppm (s, 1H) Isoxazole ring proton
¹H NMR Benzo ring CHs δ 7.2-8.0 ppm (m, 4H) Aromatic protons of benzo ring
¹³C NMR Amide C=O δ 160-165 ppm Carbonyl carbon
¹³C NMR Isoxazole carbons δ 150-170 ppm and δ 100-110 ppm Quaternary and CH carbons of isoxazole
IR Amide N-H stretching 3300-3500 cm⁻¹ Secondary amide NH
IR Amide C=O stretching 1630-1690 cm⁻¹ Amide carbonyl
IR S=O stretching 1300-1350 cm⁻¹ and 1120-1170 cm⁻¹ Dioxide functional group
Mass Spec Molecular ion m/z 321.0652 [M+H]⁺ Confirmation of molecular formula

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the target compound and monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is particularly valuable for analyzing compounds like N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide.

Table 19: Chromatographic Methods for Purity Assessment

Method Conditions Detection Application Expected Results
Analytical HPLC C18 column, Acetonitrile/Water gradient with 0.1% TFA UV 254 nm Purity assessment >98% purity, retention time 5-7 min (method dependent)
Analytical TLC Silica gel, Ethyl acetate/Hexane (1:1) UV, Ninhydrin Reaction monitoring Rf value 0.3-0.5 (system dependent)
Preparative HPLC C18 column, Acetonitrile/Water gradient UV 254 nm Final purification >99% purity, yield 75-85% from crude

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide can undergo various types of chemical reactions:

  • Oxidation: This compound is prone to oxidation reactions due to the presence of sulfur and nitrogen atoms within the thiadiazole ring.

  • Reduction: The compound can also be reduced under appropriate conditions, potentially altering the electronic properties of the functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the isoxazole ring and the carboxamide group.

Common Reagents and Conditions: Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents such as lithium aluminium hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed: Reaction conditions will dictate the major products. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in amine derivatives. Substitution reactions often yield modified isoxazole or benzo[c][1,2,5]thiadiazole derivatives.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is utilized across several scientific domains:

  • Chemistry: It serves as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.

  • Medicine: The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.

  • Industry: Used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound interacts with specific molecular targets through hydrogen bonding, van der Waals forces, and covalent modifications, altering the activity or function of these targets.

Molecular Targets and Pathways Involved: Potential targets include enzymes, receptors, and nucleic acids. The compound may modulate signaling pathways by inhibiting or activating key molecular players, influencing cellular processes like apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Route Reference
Target Compound : N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide Benzo[c][1,2,5]thiadiazole dioxide Isoxazole-5-carboxamide via ethyl linker Inferred: Potential neuroprotective or enzyme-inhibitory activity Likely involves coupling of thiadiazole intermediates with isoxazole precursors
2G11 (N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide) Benzo[c]isoxazole Indole-ethylamino linker, phenyl group Neuroprotective: Reduces zinc excitotoxicity and AMPK phosphorylation in neurons Multi-step coupling with indole and benzoisoxazole intermediates
Compound XV (4-Nitro-7-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzo[c][1,2,5]oxadiazole) Benzo[c][1,2,5]oxadiazole Nitro group, propargyl-piperazine Click chemistry precursor for reversible enzyme inhibitors Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Thiazole-5-carboxamides (e.g., [3a–s]) Thiazole Pyridinyl, methyl, and variable amine substituents Antagonists for receptor targets (e.g., kinase inhibition) Nitrile cyclization followed by hydrolysis and amine coupling
1,3,4-Thiadiazole Derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) 1,3,4-Thiadiazole Trichloroethyl, phenylamino groups Antimicrobial, antitumor Cyclization of carboxamides with thiocarbamoyl reagents
Benzothiazole 1,1-Dioxides (e.g., 2,3-dihydro-1,2-benzothiazole 1,1-dioxides) Benzothiazole dioxide Variable sulfonamide or ethylene-bis(sulfonamide) groups Inferred: Enzyme inhibition or protein binding Reaction with N,N-dimethylsulfamoyl chloride

Structural Analysis

  • Core Heterocycles: The target compound’s benzo[c][1,2,5]thiadiazole dioxide core distinguishes it from oxadiazole (Compound XV) or thiazole analogs ([3a–s]).
  • Substituent Effects : The isoxazole-5-carboxamide group shares similarities with 2G11’s benzo[c]isoxazole carboxamide but lacks the indole substituent, which may reduce neurospecificity . Compared to thiazole-5-carboxamides, the isoxazole ring offers different hydrogen-bonding and steric profiles .

Pharmacological and Functional Insights

  • Neuroprotection : 2G11 demonstrates that benzo[c]isoxazole carboxamides can mitigate neuronal death via AMPK modulation. The target compound’s thiadiazole dioxide core may further enhance metabolic stability, a critical factor in CNS drug design .
  • Enzyme Inhibition : Thiazole-5-carboxamides (e.g., [3a–s]) show receptor antagonism, suggesting that the target compound’s isoxazole carboxamide could similarly interact with kinase or protease targets .

Research Findings and Implications

  • Metabolic Stability: Sulfonyl groups in the thiadiazole dioxide core may reduce oxidative metabolism compared to non-sulfonylated analogs, as observed in benzothiazole dioxides .
  • Target Selectivity : The absence of bulky aromatic substituents (e.g., indole in 2G11) might limit off-target effects but reduce specificity for neurological targets .
  • Synthetic Feasibility : Modular coupling strategies (e.g., CuAAC in Compound XV) could streamline derivatization of the ethyl-isoxazole linker .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and antifungal properties.
  • Isoxazole moiety : Often associated with various pharmacological effects.
  • Carboxamide functional group : Enhances the compound's solubility and reactivity.

Molecular Formula

C18H21N3O3S2C_{18}H_{21}N_{3}O_{3}S_{2}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the formation of the thiadiazole ring followed by the introduction of the isoxazole and carboxamide groups.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to isoxazoles. For instance, a study synthesized a series of 3,5-diaryl isoxazole derivatives that exhibited selective cytotoxicity against prostate cancer cells (PC3) while showing minimal effects on non-tumorigenic cells (PNT1a). The most promising compound demonstrated a selectivity comparable to established chemotherapeutics like 5-FU .

Antidepressant Activity

Another relevant study evaluated benzoxazole derivatives for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets in antidepressant therapy. Compounds with similar structural motifs to this compound showed significant antidepressant-like effects in behavioral models such as the forced swimming test (FST) and tail suspension test (TST) .

Case Study 1: Anticancer Evaluation

In a comparative study involving various isoxazole derivatives, compound 26 was noted for its high selectivity towards cancer cells. The binding mode was investigated using molecular docking simulations, revealing interactions with key proteins involved in cancer cell proliferation .

CompoundSelectivity IndexTargetReference
26HighS6K1
8gModerate5-HT1A

Case Study 2: Neuropharmacological Effects

Research on related compounds indicated that structural modifications can significantly influence the binding affinity at serotonin receptors. The implications for drug design suggest that further exploration of the thiadiazole and isoxazole linkages could lead to novel antidepressant therapies .

Q & A

Q. How should contradictory bioactivity data across studies be addressed?

  • Methodological Answer :
  • Standardized protocols : Replicate assays using identical cell lines (e.g., HepG2 instead of HEK293) and concentrations (IC₅₀ vs. IC₉₀).
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models.
  • Orthogonal assays : Validate antimicrobial activity with both MIC and time-kill curves .

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